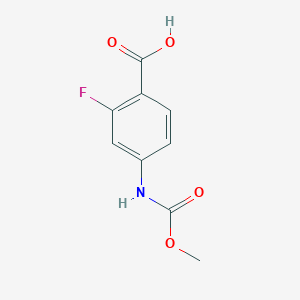

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid

Description

Molecular Formula and Connectivity

The molecular formula C₉H₈FNO₄ breaks down as follows:

- C₉ : Nine carbon atoms (six in the benzene ring, one in the methoxy group, two in the carbonyl and carboxyl groups).

- H₈ : Eight hydrogen atoms.

- F : One fluorine atom.

- N : One nitrogen atom in the amino group.

- O₄ : Four oxygen atoms (two in the carboxyl group, one in the methoxycarbonyl group, and one in the amide linkage).

Structural Isomerism

Potential isomers arise from variations in substituent positions:

- Positional Isomers :

- Functional Group Isomerism :

Alternative arrangements of the methoxycarbonyl and carboxyl groups (e.g., esterification at different positions) are possible but less common due to synthetic constraints.

No stereoisomers are reported, as the molecule lacks chiral centers.

Crystallographic Data and Hydrogen Bonding Networks

While direct crystallographic data for This compound is limited, analogous compounds provide insights:

Key Crystallographic Features (from related structures):

| Parameter | Value (from analogous compounds) | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 4.854 Å, b = 5.880 Å, c = 29.194 Å | |

| Hydrogen Bond Lengths | O–H···O: 1.8–2.0 Å |

Hydrogen Bonding Patterns:

- Carboxylic Acid Dimers : The –COOH group forms centrosymmetric dimers via O–H···O hydrogen bonds, a hallmark of benzoic acid derivatives.

- Amide–Carbonyl Interactions : The –NH(COOCH₃) group participates in N–H···O hydrogen bonds with adjacent molecules, stabilizing layered structures.

- C–H···F Interactions : Weak hydrogen bonds between aromatic C–H and fluorine atoms further consolidate the lattice.

Comparative Analysis with Analogous Fluoro-Substituted Benzoic Acids

Substituent Effects on Properties:

Key Differences:

- Acidity : The electron-withdrawing –NH(COOCH₃) group at C4 enhances acidity compared to mono-fluoro analogs.

- Crystal Packing : The title compound’s additional –NH(COOCH₃) group introduces layered structures via N–H···O bonds, unlike the dimer-dominated packing of simpler fluoro-benzoic acids.

- Solubility : Polar substituents increase solubility in aprotic solvents (e.g., DMSO) relative to non-functionalized analogs.

This comparative analysis underscores how functional group diversity in fluoro-benzoic acids modulates physicochemical and structural properties.

Properties

IUPAC Name |

2-fluoro-4-(methoxycarbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLRTRFNOBBAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid typically involves the following steps:

Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the para position relative to the fluorine atom.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Carbamoylation: The amino group is then reacted with methyl chloroformate to introduce the methoxycarbonyl group, forming the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the methoxycarbonyl group.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products Formed

Substitution: Products depend on the nucleophile used in the reaction.

Hydrolysis: The major product is 2-Fluoro-4-aminobenzoic acid.

Oxidation: The products vary based on the extent of oxidation and the specific conditions.

Scientific Research Applications

Anti-Obesity and Anti-Diabetic Treatments

Recent studies have indicated that derivatives of 2-fluoro-4-((methoxycarbonyl)amino)benzoic acid can act as retinoid-X-receptor antagonists. These compounds show potential for developing oral medications aimed at combating obesity and diabetes. The mechanism involves modulation of metabolic pathways that control fat storage and glucose metabolism, making these compounds valuable in the design of therapeutic agents for metabolic disorders .

Key Findings:

- Retinoid-X-Receptor Antagonism: The compound has been linked to the inhibition of retinoid-X-receptor activity, which plays a critical role in adipogenesis and insulin sensitivity .

- Potential for Drug Development: The synthesis of novel diazepinylbenzoic acid derivatives from this compound has shown promising results in preclinical models .

Cancer Treatment

The compound exhibits significant cytotoxic properties against various cancer cell lines, particularly breast cancer cells (MCF-7). Research indicates that it induces apoptosis and disrupts the cell cycle, demonstrating its potential as an anticancer agent.

Case Study: Breast Cancer

- IC50 Value: Studies report an IC50 value of approximately 1.30 µM for MCF-7 cells, suggesting potent antiproliferative activity compared to standard treatments .

- Mechanism of Action: The compound induces DNA damage and inhibits cyclin-dependent kinase activity, crucial for regulating the cell cycle .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored with promising results against both Gram-positive and Gram-negative bacteria.

Research Highlights:

- Inhibition of Pathogens: Preliminary studies suggest effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

- Mechanism: The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Structural Analysis and Synthesis

The crystal structure analysis of this compound reveals important insights into its stability and interactions. The compound forms classical carboxylate inversion dimers stabilized by hydrogen bonds, contributing to its solid-state properties.

Structural Insights:

- Hydrogen Bonding: The presence of O—H⋯O hydrogen bonds enhances stability in the crystalline form .

- Planarity: The methoxycarbonyl group is coplanar with the benzene ring, which may influence its reactivity and interaction with biological targets .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or proteins. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-4-aminobenzoic acid: Similar structure but lacks the methoxycarbonyl group.

4-Fluoro-2-((methoxycarbonyl)amino)benzoic acid: Isomer with different substitution pattern.

2-Chloro-4-((methoxycarbonyl)amino)benzoic acid: Chlorine atom instead of fluorine.

Uniqueness

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonylamino group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. The fluorine atom also contributes to the compound’s stability and bioavailability in medicinal applications.

Biological Activity

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid, also known as 4-(methoxycarbonyl)-2-fluorobenzoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 198.15 g/mol. It is characterized by the presence of a fluorine atom and a methoxycarbonyl group, which contribute to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C9H7FO4 |

| Molecular Weight | 198.15 g/mol |

| Melting Point | 427 K |

| Density | 1.484 Mg/m³ |

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways.

Target Enzymes:

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play crucial roles in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action:

- Inhibition of COX enzymes leads to a reduction in prostaglandin production, thereby decreasing inflammation and pain . This mechanism is similar to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in treating inflammatory conditions.

Biological Activity

Anti-inflammatory Effects:

Research indicates that this compound exhibits significant anti-inflammatory properties. Its ability to inhibit COX enzymes positions it as a candidate for development as an anti-inflammatory agent.

Anticancer Potential:

The compound has been explored for its role as a retinoid-X-receptor antagonist, which may have implications in cancer treatment. Studies have suggested that it could be effective against various human cancers by modulating receptor activity .

Case Studies and Research Findings

- Synthesis and Characterization:

- Crystal Structure Analysis:

- Pharmacological Studies:

Q & A

Q. What is the optimized synthetic route for 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid, and how is purity validated?

The synthesis involves oxidation of 3-fluoro-4-formylmethylbenzoate using sulfamic acid and sodium chlorite (NaClO₂) in a water/acetonitrile solvent system. After reaction completion, the mixture is quenched with Na₂SO₃ and HCl, followed by ethyl acetate extraction and vacuum drying, yielding a 75% crude product. Purification via hot ethyl acetate recrystallization produces white crystals (m.p. 154–155 °C). Purity is validated using ¹H/¹³C NMR (e.g., δ 10.5 ppm for carboxylic acid proton) and LC-APCI-MS (M⁺ 198.0331 vs. calcd. 198.0328) .

Q. How does the molecular conformation influence crystallographic packing?

X-ray diffraction reveals a triclinic crystal system (space group P1) with intermolecular hydrogen bonds stabilizing parallel sheets. The benzene ring and methoxycarbonyl group are nearly coplanar (dihedral angle: 1.51°), while the carboxylic acid group deviates significantly (20.18° from the benzene plane). Six hydrogen bonds per molecule (e.g., O–H⋯O and C–H⋯O interactions) dictate packing, critical for predicting solubility and solid-state reactivity .

Advanced Research Questions

Q. How can structural modifications enhance retinoid-X-receptor (RXR) antagonism/agonism?

The fluorine atom at the ortho position and methoxycarbonylamino group at the para position are critical for RXR binding. Structure-activity relationship (SAR) studies suggest that fluorine’s electronegativity enhances hydrophobic interactions, while the methoxycarbonyl group stabilizes hydrogen bonds with receptor residues. Modifying dihedral angles (e.g., via substituents altering planarity) could optimize binding affinity. Computational docking paired with in vitro assays (e.g., transcriptional activation) is recommended for SAR validation .

Q. What methodological approaches resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 75% vs. lower values) may arise from reaction conditions (e.g., NaClO₂ purity, stirring time) or purification efficiency. Systematic optimization should include:

- DOE (Design of Experiments): Varying temperature (RT vs. heated), solvent ratios (water:ACN), and oxidant stoichiometry.

- In-line monitoring: Tracking reaction progress via FTIR or HPLC to identify side products.

- Alternative purification: Testing solvent systems (e.g., ethanol/water) or chromatographic methods to improve recovery .

Q. How do intermolecular hydrogen bonds impact crystallization efficiency?

The six hydrogen bonds per molecule (Table 1 in ) create a rigid lattice, favoring crystal growth in ethyl acetate. However, solvents with high polarity (e.g., DMSO) may disrupt H-bonding, leading to amorphous precipitates. To optimize crystallization:

- Screen solvents by Hansen solubility parameters.

- Adjust cooling rates (e.g., slow cooling for larger crystals).

- Use seeding techniques to control polymorphism .

Q. What analytical strategies differentiate this compound from structurally similar benzoic acid derivatives?

- XRD: Compare unit cell parameters (e.g., a = 7.536 Å, α = 99.48°) with analogs like 4-chloro-2-(difluoromethoxy)benzoic acid.

- ¹⁹F NMR: Fluorine’s chemical shift (δ ~-120 ppm) distinguishes it from trifluoromethyl or difluoromethoxy derivatives.

- TGA/DSC: Thermal decomposition profiles (e.g., melting point vs. decomposition onset) provide phase stability data .

Q. How does fluorination at the ortho position affect electronic properties and bioactivity?

The ortho-fluorine induces electron-withdrawing effects, increasing the carboxylic acid’s acidity (pKa ~2.5–3.0), which enhances ionization in physiological pH. This promotes receptor binding via ionic interactions. Comparative studies with non-fluorinated analogs (e.g., 4-(methoxycarbonyl)benzoic acid) show reduced RXR antagonism, confirming fluorine’s role in pharmacophore efficacy .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Triclinic (P1) |

| a, b, c (Å) | 7.536, 7.591, 8.523 |

| α, β, γ (°) | 99.48, 108.75, 99.24 |

| Hydrogen bonds | 6 per molecule |

| Dihedral angles | 1.51° (aryl-COOMe), 20.18° (COOH-aryl) |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.